2-anilino-N-(2-methylphenyl)acetamide
Description
2-Anilino-N-(2-methylphenyl)acetamide is an acetamide derivative featuring an anilino (phenylamino) group and a 2-methylphenyl substituent.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-anilino-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H16N2O/c1-12-7-5-6-10-14(12)17-15(18)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,17,18) |
InChI Key |
LFEQOZWGIFEPBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-anilino-N-(2-methylphenyl)acetamide and related acetamides:
Physicochemical Properties
- Solubility and Reactivity: The chloro-substituted analog (N-(2-anilinophenyl)-2-chloroacetamide) likely exhibits higher electrophilicity due to the electron-withdrawing Cl atom, enhancing reactivity in nucleophilic substitution reactions . The thiazole-containing derivative (2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) may display improved solubility in polar solvents owing to the thiazole ring’s hydrogen-bonding capacity . The primary amine in 2-amino-N-(2-methylphenyl)acetamide could increase water solubility compared to the anilino derivative .
Crystallinity :
Key Research Findings and Gaps
- Toxicity Data: Limited toxicological information exists for many acetamides, including 2-cyano-N-[(methylamino)carbonyl]acetamide (), underscoring the need for safety profiling of the target compound .
- Structural Optimization: Heterocyclic substituents (e.g., thiazole, triazole) improve bioactivity, suggesting that modifying the anilino group in this compound could enhance target selectivity .
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